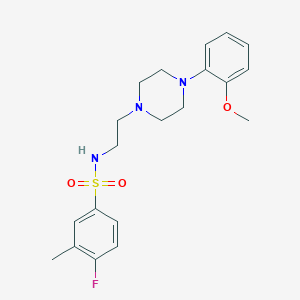

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a chemical compound . It is offered for experimental and research use .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found on various chemical databases .Applications De Recherche Scientifique

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, are pivotal in medicinal chemistry due to their ability to enhance the bioavailability, stability, and target specificity of pharmaceutical agents. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, helping to prevent rapid degradation and extend the drug's effective lifetime within the body. Additionally, the unique electronic properties of fluorine can improve binding affinity to target proteins, making fluorinated compounds highly valuable for developing more effective and selective therapeutic agents (Rathi et al., 2016).

Piperazine Derivatives and Therapeutic Potential

Piperazine and its derivatives, including the specific compound , play a crucial role in the development of drugs targeting central nervous system disorders, among others. The structural element of piperazine is associated with potential therapeutic applications across a range of conditions, including antipsychotic, antidepressant, and anticancer properties. The versatility of piperazine as a core scaffold in drug design is attributed to its ability to modulate pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the rational development of new therapeutic agents. This highlights the compound's importance in synthesizing agents with improved selectivity and potency at various receptors, further underscoring the critical role of piperazine derivatives in advancing pharmaceutical research (Girase et al., 2020).

Contribution to Antimicrobial Research

The structural framework of 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide, particularly the presence of piperazine and fluorine elements, can also contribute to the development of antimicrobial agents. Compounds featuring piperazine rings have been explored for their anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This demonstrates the compound's potential applicability in addressing pressing global health challenges posed by antibiotic resistance. The exploration of such compounds provides valuable insights into designing novel antimicrobial agents that can effectively combat resistant bacterial strains, showcasing the broader implications of research on compounds like 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide in addressing public health issues (P. Girase et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O3S/c1-16-15-17(7-8-18(16)21)28(25,26)22-9-10-23-11-13-24(14-12-23)19-5-3-4-6-20(19)27-2/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWYLCPKJDDVNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2772399.png)

![3-{5-[1-(2-Thienylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2772400.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![3-ethyl-N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2772406.png)

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)

![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)

![1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2772418.png)